molecular formula C14H21FIN3 B7018651 N-[2-(3-fluorophenyl)ethyl]-N'-methylpyrrolidine-1-carboximidamide;hydroiodide

N-[2-(3-fluorophenyl)ethyl]-N'-methylpyrrolidine-1-carboximidamide;hydroiodide

Cat. No.: B7018651
M. Wt: 377.24 g/mol
InChI Key: NKIUVVCITKAALP-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a carboximidamide moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-N'-methylpyrrolidine-1-carboximidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3.HI/c1-16-14(18-9-2-3-10-18)17-8-7-12-5-4-6-13(15)11-12;/h4-6,11H,2-3,7-10H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIUVVCITKAALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCCC1=CC(=CC=C1)F)N2CCCC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through electrophilic substitution reactions.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form the 2-(3-fluorophenyl)ethylamine.

    Cyclization: The resulting amine undergoes cyclization with pyrrolidine-1-carboximidamide under basic conditions to form the desired pyrrolidine ring.

    Hydroiodide Formation: Finally, the compound is converted to its hydroiodide salt form by reacting with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3-fluorophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide
  • N-[2-(3-bromophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide

Uniqueness

N-[2-(3-fluorophenyl)ethyl]-N’-methylpyrrolidine-1-carboximidamide;hydroiodide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and overall efficacy compared to its chloro- and bromo- counterparts.

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